molecular formula C16H12F3N5O2 B6506903 N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide CAS No. 1428350-04-2

N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide

Cat. No. B6506903
CAS RN: 1428350-04-2
M. Wt: 363.29 g/mol
InChI Key: SPWZBUMNQOMNJR-UHFFFAOYSA-N
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Description

“N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide” is a compound that falls under the category of pyrimidine-derived polycyclic nitrogen heterocycles . These compounds are of interest as N,N,N-tridentate ligands for the synthesis of transition metal coordination compounds .


Synthesis Analysis

The synthesis of such compounds involves the creation of new pyrimidine-derived polycyclic nitrogen heterocycles . One of the methods involves the substitution of the peripheral pyridine fragments of terpyridine with pyrazolyl groups . Another method involves replacing the central pyridine fragment with another azine fragment .


Molecular Structure Analysis

The molecular structure of these compounds is complex, involving multiple rings and various substituents . The pyrimidine ring acts as the central azine fragment in the trinuclear backbone . This allows for further functionalization of such compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include nucleophilic substitution and cross-coupling reactions . These reactions occur more readily on the pyrimidine versus the pyridine ring , providing more flexible modification of the ligand framework while maintaining the tridentate mode of ligand coordination .

Future Directions

The future directions for research on “N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide” and similar compounds could involve further exploration of their potential as ligands for the synthesis of transition metal coordination compounds . Additionally, their potential as activators of insect RyR suggests possible applications in the development of novel insecticides .

properties

IUPAC Name

N-(6-pyrazol-1-ylpyrimidin-4-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N5O2/c17-16(18,19)11-3-1-4-12(7-11)26-9-15(25)23-13-8-14(21-10-20-13)24-6-2-5-22-24/h1-8,10H,9H2,(H,20,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPWZBUMNQOMNJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)NC2=CC(=NC=N2)N3C=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide

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